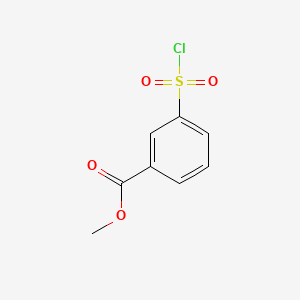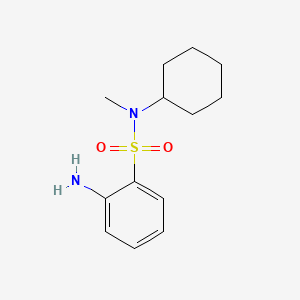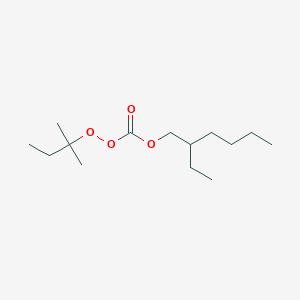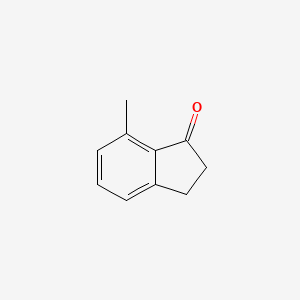
7-Methyl-1-indanone
描述
7-Methyl-1-indanone is an organic compound with the molecular formula C10H10O. It is a derivative of 1-indanone, characterized by a methyl group attached to the seventh position of the indanone structure. This compound is notable for its bicyclic structure, consisting of a benzene ring fused to a five-membered ketone ring. The presence of the methyl group at the seventh position imparts unique chemical properties to the molecule.
生化分析
Biochemical Properties
1-indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . The specific enzymes, proteins, and other biomolecules that 7-Methyl-1-indanone interacts with are yet to be identified.
Cellular Effects
1-indanones have been shown to exhibit a broad range of biological activity, including anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and antimalarial activity .
Molecular Mechanism
1-indanones have been shown to inhibit the abnormal elongation of cystic epithelial cilia by promoting tubulin polymerization and significantly down-regulating expression of anterograde transport motor protein KIF3A and IFT88 .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It has been shown that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Metabolic Pathways
One-carbon metabolism is a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
准备方法
Synthetic Routes and Reaction Conditions: 7-Methyl-1-indanone can be synthesized through various methods. One common approach involves the Diels-Alder reaction between 1,3-pentadiene and 2-cyclopentenone, followed by oxidative aromatization using palladium on carbon as a catalyst . Another method includes the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, which can be catalyzed by superacids .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs high-efficiency techniques such as microwave-assisted reactions, high-intensity ultrasound, and Q-tube™ reactors. These methods not only enhance the reaction rates but also improve the overall yield and “greenness” of the process .
化学反应分析
Types of Reactions: 7-Methyl-1-indanone undergoes various chemical reactions typical of ketones. These include:
Nucleophilic Addition: Reactions with nucleophiles such as Grignard reagents to form alcohols.
Condensation Reactions: Formation of enones through aldol condensation.
Oxidation: Conversion to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Grignard Reagents: For nucleophilic addition reactions.
Aldol Condensation: Base catalysts such as sodium hydroxide.
Oxidizing Agents: Potassium permanganate or Jones’ reagent for oxidation reactions.
Major Products:
Alcohols: From nucleophilic addition.
Enones: From aldol condensation.
Carboxylic Acids: From oxidation reactions.
科学研究应用
7-Methyl-1-indanone has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 7-Methyl-1-indanone involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . Additionally, its antiviral and antibacterial properties are linked to its interaction with viral and bacterial enzymes, inhibiting their replication and growth .
相似化合物的比较
1-Indanone: The parent compound, lacking the methyl group at the seventh position.
2-Benzylidene-1-indanone: Known for its strong cytotoxicity against cancer cell lines.
4,7-Dimethoxy-1-indanone: Exhibits strong cytotoxic and anticancer activity.
Uniqueness of 7-Methyl-1-indanone: The presence of the methyl group at the seventh position distinguishes this compound from its analogues, imparting unique chemical and biological properties
属性
IUPAC Name |
7-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXALDISRDZGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343420 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39627-61-7 | |
| Record name | 7-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can the structure of 2-arylidene-7-methyl-1-indanone derivatives be elucidated using mass spectrometry?
A: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a valuable tool for analyzing the structure of these compounds []. The fragmentation patterns observed in MS/MS spectra provide crucial information about the substituents on the aryl ring (B ring). Specifically, the study identified a common fragmentation pathway leading to a characteristic product ion at m/z 187 and a retro-aldol product ion that reveals the substitution pattern of the B ring. This technique allows researchers to differentiate between isomers and identify specific substituents, which is essential for structure-activity relationship (SAR) studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


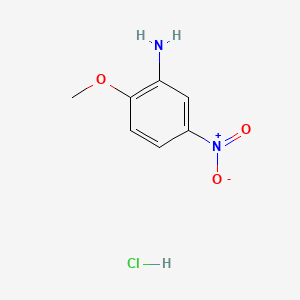
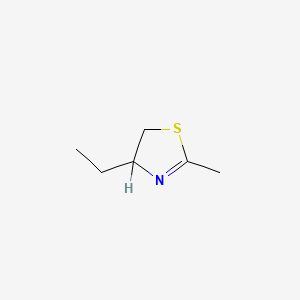

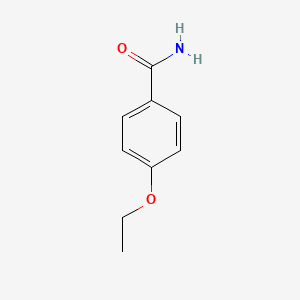
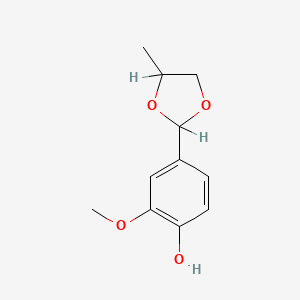
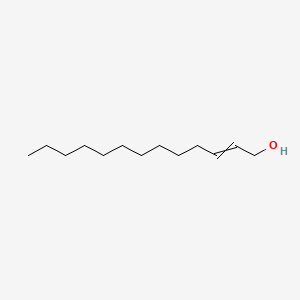

![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)
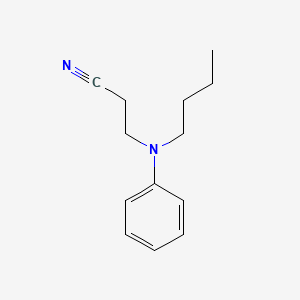
![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
